1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one
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Overview
Description
1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one: P4B , is a novel compound with intriguing properties. It plays a significant role in plant physiology due to its impact on cellulose synthesis. Cellulose, the most abundant biopolymer on Earth, constitutes a major component of plant cell walls . Let’s explore its features further.
Preparation Methods
The synthetic route for P4B involves specific reaction conditions. While I don’t have the exact details, researchers have identified it through chemical genetics screening in Arabidopsis thaliana . Industrial production methods may vary, but understanding its biosynthesis inhibitors is crucial.
Chemical Reactions Analysis
P4B: affects cellulose production by inhibiting crystalline cellulose content. It shares similarities with the well-known cellulose biosynthesis inhibitor, isoxaben. The compound likely interacts with cellulose synthase complexes (CSCs) and influences their delivery to the plasma membrane .
Scientific Research Applications
Researchers have explored P4B ’s applications in various fields:
Chemistry: Investigating its unique mode of action sheds light on cellulose biosynthesis.
Biology: Understanding its impact on plant growth and development.
Medicine: Potential therapeutic applications remain an area of interest.
Industry: Enhancing cellulose-based materials and products.
Mechanism of Action
P4B: exerts its effects by altering CSC delivery to the plasma membrane. Unlike other inhibitors, it doesn’t accumulate in Golgi-derived vesicles. The CESA3 gene, encoding a catalytic subunit of CSC, may be a direct or indirect target .
Comparison with Similar Compounds
While P4B stands out due to its unique mechanism, other cellulose biosynthesis inhibitors exist. Further research can explore its distinct features in comparison to these compounds.
Properties
Molecular Formula |
C17H27N5O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C17H27N5O/c1-2-6-17(23)22-13-11-21(12-14-22)16-8-7-15(18-19-16)20-9-4-3-5-10-20/h7-8H,2-6,9-14H2,1H3 |
InChI Key |
YKHABHCTSGQZOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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